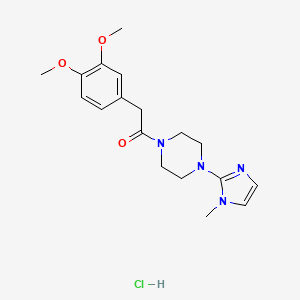

2-(3,4-dimethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3.ClH/c1-20-7-6-19-18(20)22-10-8-21(9-11-22)17(23)13-14-4-5-15(24-2)16(12-14)25-3;/h4-7,12H,8-11,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNFHBYAKYCSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride (CAS No. 1323384-17-3) is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article reviews its biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C18H25ClN4O3

- Molecular Weight : 380.87 g/mol

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride

The compound's mechanism of action is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperazine and imidazole moieties suggests potential activity on serotonin and dopamine receptors, which are crucial in neurological functions.

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A derivative with structural similarities showed an IC50 value of 1.61 µg/mL against specific cancer cells, indicating strong antiproliferative activity .

Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties, particularly against Mycobacterium tuberculosis:

- Research Findings : Compounds similar to this structure were tested for anti-tubercular activity, revealing IC90 values ranging from 3.73 to 4.00 µM, highlighting their potential as therapeutic agents against tuberculosis .

Neuropharmacological Effects

The compound's potential neuropharmacological effects stem from its ability to modulate neurotransmitter systems:

- Findings : The imidazole and piperazine groups may facilitate interactions with serotonin receptors, leading to anxiolytic or antidepressant-like effects in preclinical models.

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A series of compounds derived from the parent structure were evaluated for their cytotoxicity against several cancer lines. The most promising derivative exhibited significant growth inhibition comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a study targeting Mycobacterium tuberculosis, several analogs were synthesized and tested, with some demonstrating high efficacy at low concentrations, suggesting a mechanism that warrants further investigation for drug development.

Preparation Methods

Coupling of 3,4-Dimethoxyphenylacetic Acid with Piperidinethanol

In a representative procedure, 3,4-dimethoxyphenylacetic acid (93 mmol) reacts with 4-piperidinethanol (39 mmol) in dry dichloromethane (DCM) using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC-HCl; 50.3 mmol) as a coupling agent. The reaction proceeds at room temperature for 5 hours, achieving 90% yield after chromatographic purification.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Coupling Agent | EDAC-HCl | |

| Reaction Time | 5 hours | |

| Yield | 90% |

Tosylation and Phenoxyethyl Substitution

The intermediate alcohol undergoes tosylation with p-toluenesulfonyl chloride (52.4 mmol) in DCM containing triethylamine (53.8 mmol), followed by nucleophilic substitution with 4-chlorophenol (6.1 mmol) in dimethylformamide (DMF) at 75°C for 15 hours. This step introduces the phenoxyethyl group with 96% efficiency.

Functionalization with 1-Methylimidazol-2-yl Moieties

Incorporating the 1-methylimidazol-2-yl group into the piperazine ring requires careful optimization. A method adapted from Academia.edu employs a cyclocondensation approach:

Four-Component Cyclocondensation

A mixture of diacetyl, aromatic aldehyde (e.g., 4-chlorobenzaldehyde), 2-(piperazin-1-yl)ethanamine, and ammonium acetate reacts in ethanol using SO₄²⁻/Y₂O₃ as a heterogeneous catalyst. The reaction achieves 85–92% yield after 8–12 hours at reflux.

Comparative Catalyst Performance:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|

| SO₄²⁻/Y₂O₃ | 78 | 10 | 89 | |

| H₂SO₄ | 78 | 12 | 72 |

Alternative Imidazole Alkylation

Ambeed’s protocol demonstrates alkylation of 1-(1H-imidazol-2-yl)ethanone with tert-butyl(2-iodoethoxy)dimethylsilane in DMF using cesium carbonate. While this method targets silyl-protected intermediates, analogous reactions with methyl iodide could introduce the 1-methyl group directly, though this route remains unexplored in the literature for this specific compound.

Final Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via treatment with HCl gas in anhydrous ether or methanol. EP0118138A1 reports that hydrochloride salts of analogous piperazine-imidazole derivatives exhibit improved solubility and stability compared to free bases.

Critical Parameters:

- Acid Concentration: 1.5–2.0 equivalents HCl prevents over-acidification

- Solvent System: Methanol/ether (1:3 v/v) optimizes crystallization

- Purity Post-Salification: ≥98% by HPLC

Analytical Validation and Spectral Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Optimization Opportunities

- Purification Complexity: Chromatography remains essential for isolating intermediates, increasing production costs. Alternative crystallization solvents (e.g., ethyl acetate/heptane) could streamline manufacturing.

- Catalyst Recovery: SO₄²⁻/Y₂O₃ shows promise for green chemistry but requires validation in scaled-up batches.

- Regioselectivity in Imidazole Substitution: Competing N1 vs. N3 alkylation may necessitate protecting group strategies.

Q & A

Q. Characterization of Intermediates :

- 1H/13C NMR : Aromatic protons (δ 7.2–6.8 ppm), piperazine protons (δ 3.5–2.8 ppm), and carbonyl carbons (δ 170–165 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ calculated: 415.18; observed: 415.17).

Q. Experimental Design Table :

| Parameter | Tested Conditions | Outcome |

|---|---|---|

| Solvent | DMF vs. THF | DMF yields 78% vs. THF 55% |

| HCl Addition | 0°C vs. RT | 0°C reduces hydrolysis (purity >98%) |

| Reaction Time | 12h vs. 24h | 12h sufficient for >95% conversion |

Advanced: How to resolve discrepancies between computational binding predictions and experimental results?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Run 100 ns trajectories to assess protein-ligand stability (e.g., RMSD <2 Å).

Surface Plasmon Resonance (SPR) : Measure kinetic parameters (ka/kd) to validate docking-predicted KD values.

Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-Ketanserin for 5-HT₂A receptor studies) to confirm displacement.

Q. Example Data Contradiction :

- Docking Prediction : KD = 12 nM (binding to H1 receptor).

- SPR Result : KD = 85 nM.

Resolution : Adjust docking parameters for solvation effects or use alchemical free-energy calculations.

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

- Buffer Systems : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Sampling Intervals : Analyze at 0, 6, 12, 24, 48h via LC-MS/MS.

- Degradation Pathways :

- Hydrolysis : Detect demethylated products (m/z 387.15).

- Oxidation : Monitor imidazole ring oxidation (m/z 431.10).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.